molecular formula C19H12ClF3N2O2 B11250696 1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250696
M. Wt: 392.8 g/mol
InChI Key: JCXWRZVYHKGIFS-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions.

    Introduction of the benzyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions such as Suzuki or Heck coupling.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where dihydropyridine derivatives have shown efficacy.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with ion channels, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Used in the treatment of angina and hypertension.

Uniqueness

1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may have unique properties due to the specific arrangement of its substituents, which can influence its biological activity, selectivity, and pharmacokinetic profile.

Properties

Molecular Formula

C19H12ClF3N2O2

Molecular Weight

392.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,5-difluorophenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H12ClF3N2O2/c20-14-2-1-3-15(22)13(14)10-25-9-11(4-7-18(25)26)19(27)24-17-8-12(21)5-6-16(17)23/h1-9H,10H2,(H,24,27)

InChI Key

JCXWRZVYHKGIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F)F

Origin of Product

United States

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